![molecular formula C22H27N7O2 B3010708 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920373-98-4](/img/structure/B3010708.png)
2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
The compound “2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines . These compounds have been reported to have significant biological activity . The compound contains a 1,2,4-triazole ring, which is a versatile scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of heterocyclic diamines with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A ring cleavage methodology has also been reported for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with that of purines . Depending on the choice of substituents, the triazole ring can act as a bio-isostere of various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the 1,2,4-triazole ring. The ring system of 1,2,4-triazoles is known to be involved in various chemical reactions .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent . Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. These derivatives exhibit potential in inhibiting cancer cell proliferation, making them valuable candidates for further investigation .
Antimicrobial Properties
The same scaffold has demonstrated antimicrobial activity . It can inhibit the growth of bacteria, fungi, and other pathogens. Researchers have explored its potential as a novel antimicrobial agent, which could contribute to combating infectious diseases .
Analgesic and Anti-Inflammatory Effects
Certain derivatives of this compound exhibit analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions .
Antioxidant Potential
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives also possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing damage caused by free radicals .
Antiviral Activity
Researchers have investigated the antiviral potential of this scaffold. It may inhibit viral replication and could be explored further as a novel antiviral agent .
Enzyme Inhibitors
The compound’s derivatives act as inhibitors for various enzymes:
- Carbonic Anhydrase Inhibitors : These enzymes play a role in maintaining acid-base balance in the body. Inhibition of carbonic anhydrase can have therapeutic implications .
- Cholinesterase Inhibitors : These compounds are relevant in treating neurodegenerative diseases like Alzheimer’s. Inhibition of cholinesterase improves neurotransmitter function .
- Alkaline Phosphatase Inhibitors : Alkaline phosphatase is involved in bone health and other physiological processes. Inhibition may have therapeutic applications .
- Anti-Lipase Activity : Lipase inhibitors are relevant for weight management and lipid metabolism .
- Aromatase Inhibitors : Aromatase is involved in estrogen synthesis. Inhibition is relevant in hormone-related conditions .
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have also been explored for their potential as antitubercular agents . Tuberculosis remains a global health concern, and novel treatments are continually sought .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds with a 1,2,4-triazole ring have been reported to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Future Directions
properties
IUPAC Name |
2-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-18-8-4-7-17(14-18)29-22-20(25-26-29)21(23-15-24-22)28-11-9-27(10-12-28)19(30)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWPCFVQSMUGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone |
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